

Spectroscopic data analysis of Disperse Blue 26 (UV-Vis, NMR, IR)

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Compound of Interest

Compound Name: Disperse Blue 26

CAS No.: 3860-63-7

Cat. No.: B1211907

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Spectroscopic Analysis of Disperse Blue 26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the anthraquinone dye, **Disperse Blue 26** (C.I. 63305). The following sections detail the characteristic spectral data obtained from Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, along with the experimental protocols for acquiring such data. This document is intended to serve as a comprehensive resource for the identification, characterization, and analysis of **Disperse Blue 26** in various research and development settings.

Chemical Structure and Properties

Disperse Blue 26, systematically named 1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione, is a synthetic dye belonging to the anthraquinone class.^[1] Its chemical structure is fundamental to its spectral properties.

- Chemical Formula: $C_{16}H_{14}N_2O_4$ [1]
- Molecular Weight: 298.29 g/mol [1]
- CAS Number: 3860-63-7[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative data from UV-Vis, NMR, and IR spectroscopy for **Disperse Blue 26**.

UV-Visible Spectroscopy

The color of **Disperse Blue 26** arises from its absorption of light in the visible region, primarily due to $\pi \rightarrow \pi^*$ electronic transitions within its conjugated anthraquinone system.

Parameter	Value	Solvent
λ_{max} (Maximum Absorbance)	580 nm[2]	Not Specified

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for **Disperse Blue 26** is not readily available in the surveyed literature. However, based on the known structure and published data for similar anthraquinone derivatives, the expected chemical shifts can be predicted.[3][4][5]

Table 2: Expected ^1H NMR Chemical Shifts (Predicted values based on analogous structures)

Proton Type	Multiplicity	Expected Chemical Shift (δ , ppm)
Aromatic C-H	Doublet	7.0 - 8.0
Amine N-H	Broad Singlet	9.0 - 11.0 (chelated)
Methyl (-CH ₃)	Doublet (due to coupling with N-H)	3.0 - 3.5
Hydroxyl O-H	Broad Singlet	12.0 - 14.0 (chelated)

Table 3: Expected ^{13}C NMR Chemical Shifts (Predicted values based on analogous structures)

Carbon Type	Expected Chemical Shift (δ , ppm)
Carbonyl (C=O)	180 - 190
Aromatic C-O	150 - 165
Aromatic C-N	145 - 155
Aromatic C-C (quaternary)	110 - 135
Aromatic C-H	115 - 130
Methyl (-CH ₃)	30 - 35

Infrared (IR) Spectroscopy

The IR spectrum of **Disperse Blue 26** is characterized by absorption bands corresponding to the vibrations of its specific functional groups. While a specific spectrum is not available, the expected characteristic peaks are listed below based on its structure.[\[4\]](#)[\[6\]](#)

Table 4: Expected Characteristic IR Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)
O-H (intramolecular H-bond)	Stretching, broad	3200 - 3500
N-H (intramolecular H-bond)	Stretching, broad	3100 - 3400
Aromatic C-H	Stretching	3000 - 3100
Aliphatic C-H (-CH ₃)	Stretching	2850 - 2960
C=O (quinone, H-bonded)	Stretching	1610 - 1640
Aromatic C=C	Stretching	1570 - 1600
N-H	Bending	1500 - 1550
C-N	Stretching	1250 - 1350
C-O	Stretching	1200 - 1300

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **Disperse Blue 26**.

UV-Vis Spectroscopy Protocol

This protocol outlines the determination of the maximum absorption wavelength (λ_{max}) of the dye.

- Solution Preparation:
 - Prepare a stock solution of **Disperse Blue 26** (e.g., 100 mg/L) by accurately weighing the solid dye and dissolving it in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or dichloromethane). Ensure complete dissolution, using sonication if necessary.
 - From the stock solution, prepare a dilute working solution (e.g., 10 mg/L) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

- Instrumentation and Measurement:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill one quartz cuvette with the pure solvent to be used as a blank or reference.
 - Fill a second matched quartz cuvette with the diluted dye solution.
 - Place the blank and sample cuvettes in the spectrophotometer.
 - Perform a baseline correction with the solvent blank.
 - Scan the sample across a wavelength range of at least 400-800 nm to cover the entire visible spectrum.^{[7][8]}
 - Identify the wavelength corresponding to the highest absorbance peak, which is the λ_{max} .

NMR Spectroscopy Protocol

This protocol describes the preparation and analysis of a sample for ^1H and ^{13}C NMR.

- Sample Preparation:
 - Weigh approximately 5-10 mg of **Disperse Blue 26** for ^1H NMR or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean, dry vial. The choice of solvent is critical; DMSO- d_6 is often suitable for polar anthraquinone dyes.
 - Ensure the sample is fully dissolved. If there is particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.

- Acquire the ^1H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the ^{13}C NMR spectrum. This requires a significantly larger number of scans than ^1H NMR due to the low natural abundance of the ^{13}C isotope. Proton decoupling is typically used to simplify the spectrum to singlets.
- Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO- d_6 at δ 2.50 ppm for ^1H) or an internal standard like tetramethylsilane (TMS).

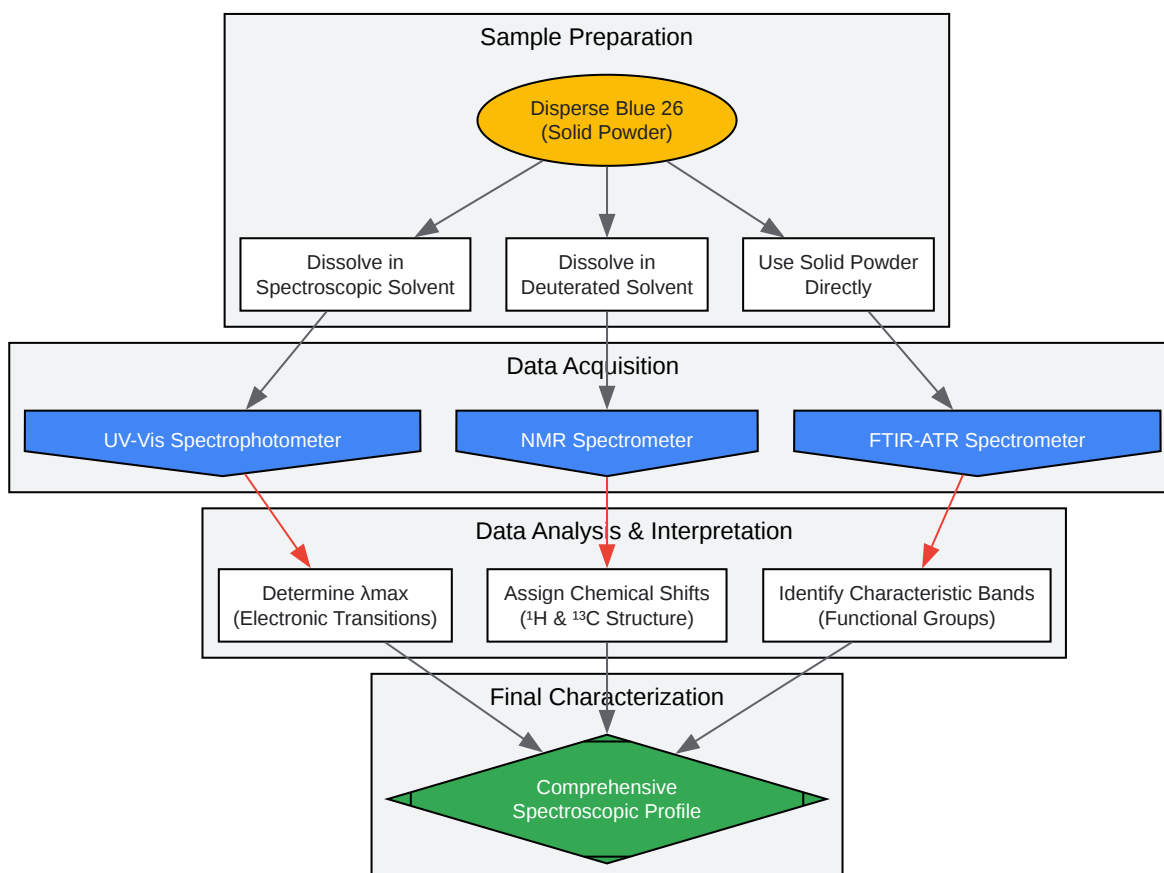
IR Spectroscopy (FTIR-ATR) Protocol

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid dye samples with minimal preparation.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
 - Place a small amount of the solid, powdered **Disperse Blue 26** sample directly onto the ATR crystal surface, ensuring complete coverage of the crystal.
- Measurement:
 - Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal.[\[9\]](#)
 - Acquire the IR spectrum. This typically involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.
 - The resulting spectrum is usually displayed in terms of transmittance or absorbance.
 - After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for a comprehensive spectroscopic characterization of a compound like **Disperse Blue 26**.



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Caption: Workflow for Spectroscopic Analysis of **Disperse Blue 26**.

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